molecular formula C6H7N5O B1471201 2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole CAS No. 1803594-48-0

2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole

Cat. No. B1471201
M. Wt: 165.15 g/mol
InChI Key: XHNLOQPOCYSUNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole” are not available, azides are typically synthesized through the reaction of a halide with sodium azide . In a related compound, 2-(azidomethyl)oxazoles, the synthesis involves a thermolysis of vinyl azides to generate azirines, which react with bromoacetyl bromide to provide 2-(bromomethyl)oxazoles .


Molecular Structure Analysis

The molecular structure of azides is characterized by a linear arrangement of three nitrogen atoms. The specific structure of “2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole” would likely include this azide group, along with additional structures corresponding to the cyclopropyl and oxadiazole groups .


Chemical Reactions Analysis

Azides are known for their reactivity. They can undergo a variety of reactions, including the Staudinger reduction, the aza-Wittig reaction, and the Curtius rearrangement . They can also participate in click reactions, such as the copper-catalyzed azide-alkyne cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Azides, for example, are generally stable under normal conditions but can decompose explosively under certain conditions. The specific properties of “2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole” would depend on its exact molecular structure.

Scientific Research Applications

Synthesis and Structural Elucidation

Microwave-assisted Synthesis : A study by Dürüst and Karakuş (2017) explores the microwave-assisted synthesis of novel 1,2,3-triazole derivatives from 5-azidomethyl 3-aryl-substituted 1,2,4-oxadiazoles, showcasing efficient routes for creating structurally diverse compounds with potential applications in material science and pharmaceuticals Dürüst & Karakuş, 2017.

Crystal Structure Analysis : The structural details of cycloadducts from these syntheses are further elucidated through various spectroscopic methods and X-ray diffraction, providing insights into the molecular architecture that could inform material design and synthesis strategies Dürüst & Karakuş, 2017.

Biological Activities

Anti-protozoal and Anti-cancer Applications : Another study by Dürüst, Karakuş, Kaiser, and Taşdemir (2012) investigates the in vitro anti-protozoal and cytotoxic activities of novel oxadiazolyl pyrrolo triazole diones, which could have implications for the development of new therapeutic agents targeting protozoal infections and cancer Dürüst et al., 2012.

Chemical Properties and Applications

Reactivity and Applications in Energetic Materials : Research on polyazido-methyl derivatives of oxadiazole scaffolds by Bauer et al. (2021) delves into the synthesis, explosive properties, and evaluation of azido-methyl functionalized oxadiazoles. This work highlights the potential of oxadiazole derivatives in energetic material applications, demonstrating the versatility and reactivity of these compounds Bauer et al., 2021.

Synthetic Methodologies and Applications : Vinaya, Chandrashekara, and Shivaramu (2019) report on a method for synthesizing 3,5-diaryl substituted 1,2,4-oxadiazoles, indicating the practicality of these methods in creating molecules of medicinal and material chemistry importance. This reflects the ongoing interest in developing efficient synthetic routes for oxadiazoles with diverse functional applications Vinaya, Chandrashekara, & Shivaramu, 2019.

Safety And Hazards

Azides are known to be potentially explosive and should be handled with care . They can also be toxic if ingested or inhaled, and can cause skin and eye irritation . Specific safety and hazard information for “2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole” would depend on its exact composition and should be provided by the manufacturer or supplier.

Future Directions

The use of azides in organic synthesis and material science is a topic of ongoing research . They have been used in the development of new drugs, the synthesis of novel materials, and in various other applications . Future research will likely continue to explore the potential uses of azides and related compounds in these and other areas.

properties

IUPAC Name

2-(azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c7-11-8-3-5-9-10-6(12-5)4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNLOQPOCYSUNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701235697
Record name 1,3,4-Oxadiazole, 2-(azidomethyl)-5-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole

CAS RN

1803594-48-0
Record name 1,3,4-Oxadiazole, 2-(azidomethyl)-5-cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803594-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Oxadiazole, 2-(azidomethyl)-5-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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